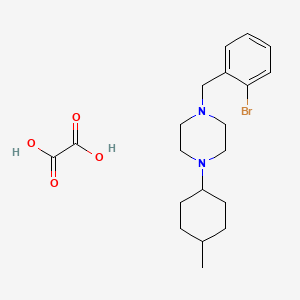
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperazine derivative that exhibits interesting pharmacological properties, making it a promising candidate for various research studies.
作用机制
The mechanism of action of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate involves its interaction with various neurotransmitter systems in the brain. It acts as a 5-HT1A receptor agonist, which results in the activation of the receptor and subsequent downstream signaling. This leads to the release of neurotransmitters such as serotonin, which can modulate mood and behavior. It also inhibits the uptake of dopamine and norepinephrine, which can increase their availability in the synaptic cleft and enhance their signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate are diverse and depend on the specific pharmacological activity being studied. It has been shown to modulate various neurotransmitter systems in the brain, leading to changes in mood, behavior, and cognition. It has also been found to possess anticonvulsant and analgesic properties, which can be beneficial in the treatment of various neurological disorders.
实验室实验的优点和局限性
The advantages of using 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate in lab experiments include its relatively simple synthesis method, its diverse pharmacological properties, and its potential applications in various research areas. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is its potential as a treatment for anxiety and depression, given its 5-HT1A receptor agonist activity. Another area of interest is its potential as a treatment for ADHD and other related disorders, given its ability to inhibit dopamine and norepinephrine uptake. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of scientific research.
合成方法
The synthesis of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate involves the reaction of 4-(4-methylcyclohexyl)piperazine with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound, which is then converted to its oxalate salt form using oxalic acid. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
科学研究应用
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been found to exhibit various pharmacological activities, making it a promising candidate for scientific research. It has been reported to act as a 5-HT1A receptor agonist, which can be useful in the treatment of various neurological disorders such as anxiety and depression. It has also been found to inhibit the uptake of dopamine and norepinephrine, which can be beneficial in the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders. Additionally, it has been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
属性
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2.C2H2O4/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19;3-1(4)2(5)6/h2-5,15,17H,6-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTAYJREKFQIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)
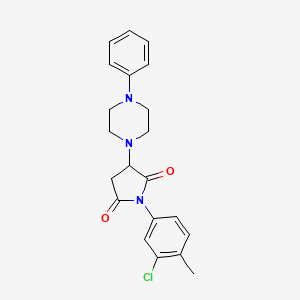
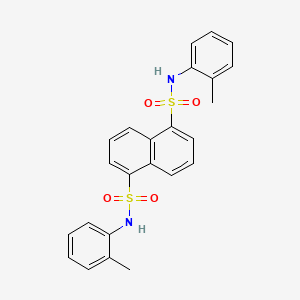

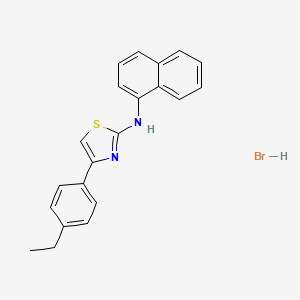
![N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)
![(3R*,4R*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4988815.png)

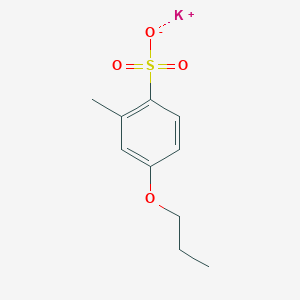
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4988835.png)
![10-benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4988850.png)
